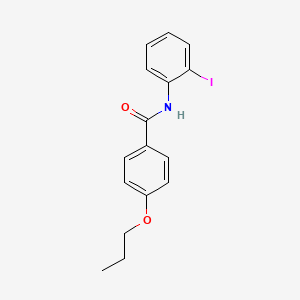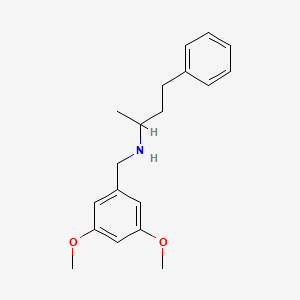
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BHPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BHPT belongs to the class of pyrimidinetrione derivatives, which have been shown to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. Studies have reported that this compound can regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. This compound has also been shown to regulate the activity of various enzymes involved in glucose metabolism and insulin signaling. Additionally, this compound has been shown to regulate the levels of various neurotransmitters and to exhibit antioxidant activity.
实验室实验的优点和局限性
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, this compound exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using this compound in laboratory experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound may exhibit off-target effects, which can complicate the interpretation of experimental data.
未来方向
There are several future directions for research on 5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research is to further elucidate the mechanism of action of this compound and to identify its molecular targets. Another area of research is to explore the potential therapeutic applications of this compound in various diseases, including cancer, diabetes, and neurodegenerative diseases. Additionally, future studies could focus on developing more potent and selective derivatives of this compound for use in laboratory experiments and potential clinical applications.
合成方法
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the reaction of 4-hydroxybenzaldehyde with barbituric acid and benzyl bromide in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified by recrystallization.
科学研究应用
5-benzylidene-1-(4-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, diabetes, and neurodegenerative diseases. Several studies have reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to possess antidiabetic activity by regulating glucose metabolism and insulin secretion. Additionally, this compound has been studied for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(5E)-5-benzylidene-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-13-8-6-12(7-9-13)19-16(22)14(15(21)18-17(19)23)10-11-4-2-1-3-5-11/h1-10,20H,(H,18,21,23)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBWODESHDVPQ-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007730.png)

![2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline](/img/structure/B5007739.png)
![1-(4-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007746.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B5007764.png)
![(4-isopropylphenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5007765.png)
![7-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5007777.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5007779.png)
![5-{3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007781.png)
![1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)


![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)
![5-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5007816.png)